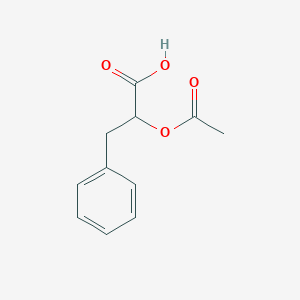

2-Acetoxy-3-phenylpropanoic acid

Overview

Description

2-Acetoxy-3-phenylpropanoic acid, also known as 3-Acetoxy-2-phenylpropanoic acid, is a compound with the molecular weight of 208.21 . It is a white to yellow powder or crystals . This compound belongs to the class of organic compounds known as phenylpropanoic acids .

Molecular Structure Analysis

The IUPAC name of 2-Acetoxy-3-phenylpropanoic acid is 3-(acetyloxy)-2-phenylpropanoic acid . The InChI code is 1S/C11H12O4/c1-8(12)15-7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

2-Acetoxy-3-phenylpropanoic acid is a white to yellow powder or crystals . It has a molecular weight of 208.21 . The storage temperature is room temperature .Scientific Research Applications

Biotechnological Production and Chemical Synthesis

Bioproduction of Platform Chemicals : Research highlights the metabolic engineering of bacteria for the production of 3-Hydroxypropanoic acid, a valuable platform chemical used in industrial production of acrylic acid derivatives and bioplastics. This work demonstrates advances in synthetic biology and metabolic engineering to optimize bio-production processes (Jers et al., 2019)(Jers et al., 2019).

Chemical Catalysis for Asymmetric Hydrogenation : Studies on the hydrogenation of 1-phenylpropane-1,2-dione over cinchona-modified Pt catalysts highlight the importance of specific functional groups in achieving high enantioselectivity, crucial for synthesizing optically active intermediates (Toukoniitty et al., 2004)(Toukoniitty et al., 2004).

Advances in Organic Chemistry and Pharmacology

Development of Antidiabetic Drugs : Discovery of TAK-875, a potent, selective, and orally bioavailable GPR40 agonist derived from phenylpropanoic acid, illustrates the compound's significance in medicinal chemistry for treating type 2 diabetes mellitus (Negoro et al., 2010)(Negoro et al., 2010).

Phenylpropanoid Biosynthesis : Phenylpropanoid metabolism generates a wide array of secondary metabolites essential for plant response to environmental stimuli. The role of hydroxycinnamic acids and esters, closely related to phenylpropanoic acid derivatives, underscores the complexity and importance of these pathways in plant biology and potential biotechnological applications (Vogt, 2010)(Vogt, 2010).

Neuroprotective Properties : Phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana exhibit significant protective effects against glutamate-induced neurodegeneration, indicating the therapeutic potential of phenylpropanoic acid derivatives in neuroprotection (Kim & Kim, 2000)(Kim & Kim, 2000).

Chemical Building Blocks and Polymer Science

- Polymer and Chemical Building Blocks : The catalytic chemical methods leading to 3-hydroxypropanoic acid, as a potential building block for organic synthesis and high-performance polymers, exemplify the advancements in green chemistry and the significance of related chemical pathways (Pina et al., 2011)(Pina et al., 2011).

Safety and Hazards

The safety information for 2-Acetoxy-3-phenylpropanoic acid indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name |

2-acetyloxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUWDAHVYCOUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455416 | |

| Record name | 2-(Acetyloxy)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-3-phenylpropanoic acid | |

CAS RN |

69056-25-3 | |

| Record name | 2-(Acetyloxy)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)

![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)